molecular formula C12H10N4 B4245547 5-(naphthalen-1-ylmethyl)-2H-tetrazole CAS No. 117070-77-6

5-(naphthalen-1-ylmethyl)-2H-tetrazole

Cat. No.: B4245547
CAS No.: 117070-77-6
M. Wt: 210.23 g/mol
InChI Key: JSMCZPDNYGAZSO-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylmethyl)-2H-tetrazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its structural features. It belongs to the tetrazole family, a crucial group of nitrogen-containing heterocyclic compounds known for their wide-ranging applications in industry and drug development . The tetrazole ring is a bioisostere for carboxylic acids, often used in drug design to improve metabolic stability and alter pharmacokinetic properties . Research into structurally similar tetrazole-containing molecules, such as Valsartan, has demonstrated potent biological activity. These compounds are well-established as angiotensin II receptor blockers (ARBs) used in the management of hypertension, highlighting the therapeutic relevance of the tetrazole pharmacophore . Beyond cardiovascular applications, studies on tetrazole derivatives have shown promising urease enzyme inhibition properties, which could be relevant for developing treatments for infections caused by pathogens like Helicobacter pylori . Some analogs also exhibit significant antioxidant potentials, as determined by DPPH free radical scavenging assays . The naphthalene moiety in this compound contributes to potential hydrophobic interactions with biological targets, a key consideration in molecular docking studies and the rational design of new active compounds . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-7-11-9(4-1)5-3-6-10(11)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMCZPDNYGAZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287776
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117070-77-6
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117070-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Naphthalenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure, exploring tautomeric forms, and understanding the electronic nature of the compound.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For 5-(naphthalen-1-ylmethyl)-2H-tetrazole, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of both the naphthalene (B1677914) and tetrazole moieties.

In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) bridge (CH₂) connecting the naphthalene and tetrazole rings would appear as a distinct singlet. The seven aromatic protons of the naphthalene ring would produce a complex pattern of signals in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns and chemical shifts of these protons are dictated by their positions on the naphthalene ring and their coupling with neighboring protons. rsc.orgnih.gov

The ¹³C NMR spectrum provides complementary information. It would show a signal for the methylene carbon and distinct signals for the ten carbons of the naphthalene ring, as well as a key signal for the single carbon atom within the tetrazole ring. nih.govresearchgate.net The chemical shift of the tetrazole carbon is particularly indicative of its electronic environment. researchgate.net

Distinguishing between the 2H- and the potential 1H- positional isomers is crucial. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for this purpose. oxinst.comipb.pt An HMBC experiment, for instance, can show long-range correlations between the methylene protons and the C5 carbon of the tetrazole ring, confirming the connectivity. Furthermore, correlations between the tetrazole N-H proton (in the 1H isomer) and adjacent carbons would definitively establish its position, which would be absent in the 2H isomer, thus allowing for unambiguous assignment. oxinst.com

Table 1: Representative ¹H and ¹³C NMR Data

Note: Specific chemical shifts (δ) can vary based on the solvent and experimental conditions. The data below is illustrative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (-CH₂-) ~ 5.8 - 6.0 ~ 25 - 30
Naphthalene (Ar-H) ~ 7.4 - 8.2 (complex multiplet) ~ 120 - 135

Tetrazoles unsubstituted on the nitrogen atoms can exist as a mixture of tautomers, primarily the 1H- and 2H-forms. acs.orgresearchgate.net This equilibrium is a dynamic process influenced by factors such as the nature of the substituent at the C5 position, solvent polarity, temperature, and pH. acs.orgmdpi.comnih.gov

The position of this equilibrium can be quantitatively studied using NMR spectroscopy. mdpi.comnih.gov Quantum mechanical calculations often suggest that N2-substituted tetrazoles are more stable than their N1-isomer counterparts in the gas phase and nonpolar solvents, with the equilibrium shifting toward the N1-tautomer as solvent polarity increases. lookchem.com For 5-substituted tetrazoles, the electronic properties of the substituent play a key role. In solution, the two tautomers can interconvert, and if the exchange is rapid on the NMR timescale, averaged signals will be observed. lookchem.com Variable-temperature NMR studies can be employed to slow this exchange, allowing for the observation and quantification of individual tautomers. mdpi.com The chemical shifts of the tetrazole ring carbon and the attached methylene group are sensitive to the tautomeric form, providing a handle to analyze the equilibrium state. lookchem.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes include N-H stretching (if the 1H tautomer is present, typically broad in the 3400-3200 cm⁻¹ region), aromatic C-H stretching from the naphthalene ring (above 3000 cm⁻¹), and aliphatic C-H stretching from the methylene bridge (just below 3000 cm⁻¹). The tetrazole ring itself gives rise to a series of characteristic vibrations, including C=N and N=N stretching, typically found in the 1600-1000 cm⁻¹ region. kashanu.ac.irpnrjournal.comresearchgate.net

Table 2: Typical FTIR Absorption Bands

Vibrational Mode Approximate Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N / N=N Ring Stretch 1600 - 1400

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. Using a technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular formula of the compound.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. nih.gov For tetrazole-containing compounds, characteristic fragmentation pathways often involve the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). researchgate.net The fragmentation of this compound would likely show an initial cleavage of the bond between the methylene group and the tetrazole ring or fragmentation of the tetrazole ring itself. The stability of the resulting fragments, such as the naphthalen-1-ylmethyl cation, would lead to prominent peaks in the mass spectrum. nih.govmiamioh.edu

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the strong absorptions of the naphthalene chromophore. mdpi.com

Naphthalene itself exhibits characteristic absorption bands corresponding to π → π* electronic transitions. ias.ac.inresearchgate.net The introduction of the tetrazolylmethyl substituent can cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). mdpi.comresearchgate.net The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent and the electronic interaction between the naphthalene and tetrazole ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1H, 13C, 2D NMR for Positional Isomers]

Solid-State Structural Analysis

While spectroscopic methods provide invaluable data for solutions, solid-state analysis, primarily through single-crystal X-ray diffraction, offers the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.comnih.gov

For this compound, a crystal structure analysis would unambiguously confirm the 2H-tautomeric form in the solid state. It would provide exact measurements for all bond lengths and angles within both the naphthalene and tetrazole rings, as well as the geometry of the methylene linker. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular forces such as hydrogen bonding (if applicable) or π–π stacking interactions between the aromatic naphthalene rings, which influence the material's bulk properties. mdpi.comresearchgate.net

X-ray Diffraction Studies of Tetrazole Derivatives

Analysis of Tetrazole Ring Planarity and Bond Parameters

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, generally exhibits a high degree of planarity. This is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons. X-ray diffraction studies on various 5-substituted and 1,5-disubstituted tetrazoles consistently confirm this planar conformation. For instance, in the crystal structure of 5-{4'-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, the tetrazole rings are reported to be essentially planar nih.gov. Similarly, studies on other tetrazole derivatives, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, also confirm the planarity of the tetrazole ring system mdpi.com. This planarity is crucial for the electronic properties and interaction capabilities of the molecule.

The bond lengths and angles within the tetrazole ring are characteristic and have been documented for numerous derivatives. While minor variations occur depending on the nature and position of the substituents, the values generally fall within a predictable range. Analysis of various 2,5-disubstituted tetrazoles provides insight into the expected bond parameters for this compound. For example, in 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, the N-N bond distances within the tetrazole ring are approximately 1.303(4) Å to 1.322(4) Å, and the N-C bond lengths are around 1.319(4) Å to 1.339(4) Å researchgate.net. Computational studies on 5-substituted tetrazoles also show that the bond lengths within the ring are only slightly influenced by the electronic nature of the substituent, indicating a robust ring structure iosrjournals.org.

The following table presents typical bond parameters for 2,5-disubstituted tetrazole rings, derived from crystallographic data of related compounds, which can be considered representative for the tetrazole moiety in this compound.

BondTypical Length (Å)BondTypical Angle (°)
N1-N21.32 - 1.34N4-N1-N2108 - 110
N2-N31.30 - 1.32N1-N2-N3109 - 111
N3-N41.32 - 1.34N2-N3-N4105 - 107
N4-C51.33 - 1.35N3-N4-C5109 - 111
C5-N11.33 - 1.35N4-C5-N1107 - 109

Note: The bond lengths and angles are generalized from various 2,5-disubstituted tetrazole structures and serve as expected values.

The substituent at the C5 position, in this case, the naphthalen-1-ylmethyl group, will have a defined orientation relative to the tetrazole ring. The dihedral angle between the planar tetrazole ring and the naphthalene ring system will be a key structural parameter. In related structures, such as naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the naphthalene system and the triazole ring is 67.1(2)° mdpi.com. A similar non-coplanar arrangement would be expected for this compound due to the steric hindrance and electronic interactions between the two ring systems.

Intermolecular Interactions in Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline material. Based on the functional groups present in the molecule—a tetrazole ring and a naphthalene system—several types of interactions are anticipated.

Hydrogen Bonding: Although the 2H-tetrazole tautomer lacks the acidic N-H proton of the 1H tautomer, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. In the crystal structure of 5-{4'-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, C-H···N hydrogen bonds are observed, linking the molecules into chains nih.gov. Similar interactions involving the methylene bridge protons or aromatic protons of the naphthalene ring and the tetrazole nitrogens are expected to be present in the crystal lattice of this compound.

π-π Stacking Interactions: The presence of two aromatic systems, the tetrazole ring and the extensive naphthalene moiety, makes π-π stacking a significant contributor to the crystal packing. These interactions occur when the planar surfaces of the aromatic rings align, typically in a parallel-displaced or T-shaped arrangement. In many tetrazole derivatives with aromatic substituents, π-π stacking is a dominant feature nih.govacs.org. For instance, in the crystal structure of a benzyl-substituted tetrazole derivative, π-π interactions with centroid-centroid distances of 3.6556(9) Å and 3.826(1) Å are reported nih.gov. The large surface area of the naphthalene ring in this compound would strongly favor such stabilizing interactions.

The interplay of these intermolecular forces will define the supramolecular architecture of crystalline this compound. The combination of directional hydrogen bonds and non-directional π-π stacking and van der Waals forces will lead to a stable, three-dimensional network.

The following table summarizes the expected intermolecular interactions in the crystal structure of this compound.

Interaction TypeParticipating GroupsExpected Role in Crystal Packing
C-H···N Hydrogen BondsC-H (methylene, naphthalene) as donor, N (tetrazole) as acceptorFormation of molecular chains or sheets
π-π StackingNaphthalene-Naphthalene, Naphthalene-Tetrazole, Tetrazole-TetrazoleStabilization of the crystal lattice through aromatic interactions
C-H···π InteractionsC-H as donor, π-system (naphthalene or tetrazole) as acceptorContribution to the overall stability of the packing
Van der Waals ForcesAll atoms in the moleculeEfficient space filling and overall cohesion

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules. nih.gov These calculations provide a detailed picture of the geometric and electronic structure of 5-(naphthalen-1-ylmethyl)-2H-tetrazole. By solving approximations of the Schrödinger equation, DFT can determine the molecule's most stable conformation (optimized geometry) and a host of associated electronic properties. nih.gov For related heterocyclic structures, DFT calculations have been successfully used to optimize molecular geometries and analyze molecular orbitals and other properties. nih.govconicet.gov.ar

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors obtained from DFT calculations. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This charge transfer within the molecule is a key aspect of its reactivity. nih.gov While specific values for this compound are not available in the provided literature, studies on analogous compounds illustrate this principle. For example, analysis of other heterocyclic compounds shows that the HOMO-LUMO gap can be used to predict chemical behavior, where a hard molecule has a large gap and a soft molecule has a small one. mdpi.com The introduction of different substituent groups can significantly alter the HOMO-LUMO gap; for instance, substituting functional groups on naphthalene (B1677914) has been shown to reduce the energy gap, thereby increasing reactivity. researchgate.net

Below is an example data table illustrating the kind of results obtained from a HOMO-LUMO analysis on related heterocyclic compounds, showing how electronic properties are quantified.

Table 1: Example of Frontier Molecular Orbital (FMO) Properties from DFT Calculations for Illustrative Compounds This table presents hypothetical data based on typical values found for similar heterocyclic compounds to illustrate the concepts.

ParameterSymbolValue (eV)
Energy of Highest Occupied Molecular OrbitalEHOMO-6.5
Energy of Lowest Unoccupied Molecular OrbitalELUMO-1.8
Energy GapΔE4.7
Ionization PotentialI6.5
Electron AffinityA1.8
Global Hardnessη2.35
Global SoftnessS0.21
Electronegativityχ4.15
Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com Green and yellow areas represent regions with near-zero potential.

For a molecule like this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen atoms of the tetrazole ring, highlighting their nucleophilic character and ability to participate in hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the aromatic system would likely exhibit a positive potential (blue), marking them as electrophilic sites. This analysis is crucial for understanding how the molecule interacts with other molecules and biological targets. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational analysis is performed using DFT to calculate the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. nih.govnih.gov Comparing computed wavenumbers with experimental data helps validate the theoretical model. nih.gov For example, in studies of related compounds, characteristic peaks for C-H, C=N, and N-N bonds are identified and assigned based on theoretical calculations. nih.govajgreenchem.com This correlation provides strong evidence for the synthesized structure and its computed conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal. The analysis generates a three-dimensional surface colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum. nih.gov

For related heterocyclic compounds containing naphthalene and azole rings, Hirshfeld analysis has revealed the dominant role of H···H, C···H, and O···H/N···H interactions in stabilizing the crystal structure. nih.govnih.gov For example, in one naphthalen-triazole derivative, H···H contacts accounted for 39.7% of all interactions, followed by H···O/O···H (18.6%) and H···C/C···H (18.2%). nih.gov Such an analysis of this compound would provide quantitative insight into how molecules pack in the solid state, identifying key interactions like π-π stacking involving the naphthalene rings. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Naphthalen-Triazole Compound Data from a study on 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, included for illustrative purposes. nih.gov

Interaction TypeContribution (%)
H···H39.7
H···O/O···H18.6
H···C/C···H18.2
H···N/N···H9.4
C···C4.5
Other< 2.0

Molecular Modeling and Docking Simulations (Mechanistic Insights, not clinical)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In medicinal chemistry research, this technique is used to understand the binding mechanism of a potential drug molecule (ligand) within the active site of a target protein. nih.gov The simulation provides insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. ajgreenchem.com The results are often ranked using a scoring function that estimates the binding affinity, typically in kcal/mol. nih.gov

For tetrazole derivatives, molecular docking studies have been used to explore their potential as inhibitors of various enzymes by providing mechanistic insights into their binding modes. ajgreenchem.comnih.govuobaghdad.edu.iq For instance, a study on bis-tetrazole acetamides investigated their interactions with proteins like caspase-3 and NF-KAPPA-B, identifying key amino acid residues involved in the binding and achieving strong binding energies. conicet.gov.ar A similar docking study of this compound against a relevant protein target would help elucidate its mechanism of interaction, identifying the key structural features of the molecule that contribute to binding affinity and specificity. conicet.gov.ar

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. Computational approaches are instrumental in building these models.

Computational SAR studies for tetrazole derivatives often involve synthesizing a library of related compounds with systematic structural modifications and then using molecular modeling to explain the observed differences in their biological activity, such as enzyme inhibition.

For example, a study on 1,5-disubstituted tetrazole derivatives as inhibitors of protein arginine methyltransferase 1 (PRMT1) designed and synthesized a series of molecules to investigate their SAR. By modifying substituents on a phenyl ring attached to the tetrazole, they could determine which chemical groups enhanced or diminished the inhibitory activity.

Another study on tetrazole derivatives with pyrrole-2,5-dione moieties evaluated their ability to inhibit the urease enzyme. researchgate.net The SAR analysis revealed how different substitutions on the tetrazole ring influenced the inhibitory potential (IC50 values), providing insights for designing more potent inhibitors. researchgate.net Computational docking helps to rationalize these SAR findings by showing how different functional groups interact with the enzyme's active site. For instance, the introduction of specific groups might enable additional hydrogen bonds or hydrophobic interactions, leading to enhanced inhibition.

Table 1: Examples of SAR in Tetrazole Derivatives for Enzyme Inhibition

Compound SeriesTarget EnzymeKey Structural Feature InvestigatedSAR FindingReference
1,5-Substituted TetrazolesProtein Arginine Methyltransferase 1 (PRMT1)Substituents on 1-phenyl groupSpecific substitutions led to potent, non-competitive inhibition.
Tetrazole-Pyrrole-2,5-dione HybridsUreaseSubstituents on the tetrazole ringVariations in substituents directly correlated with the range of IC50 values observed. researchgate.net
Tetrazole-based Tubulin InhibitorsTubulinSubstitution pattern on the tetrazole scaffoldA specific substitution pattern allowed the compound to fit well into the colchicine (B1669291) binding site, leading to nanomolar antiproliferative activity.
Tetrazole-Sulfonamide AnalogsAngiotensin AT1 ReceptorSteric and electrostatic propertiesAntihypertensive activity was found to be correlated with specific steric, electrostatic, and electro-topological parameters.

Cheminformatics applies computational methods to analyze and model chemical data. A key technique in this field is the Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical equations that relate the chemical structures of a group of compounds to their biological activities. These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's properties) and then using statistical methods to find the best correlation with the observed activity.

For tetrazole systems, QSAR studies have been successfully used to predict their activity as enzyme inhibitors or receptor antagonists. For instance, 2D and 3D-QSAR models were developed for a series of tetrazole and sulfonamide analogs of imidazo[4,5-b]pyridine to understand the structural requirements for their angiotensin AT1 receptor antagonistic activities. The resulting models showed a strong correlation between the calculated descriptors and the observed antihypertensive activity, revealing that steric and electrostatic interactions were key contributors. Such models can then be used to virtually screen large databases of compounds to identify new potential hits or to guide the design of novel tetrazole derivatives with improved activity.

The methodology is based on the principle that the differences in the biological activity of a series of related compounds can be quantitatively linked to changes in their molecular structure. By establishing a statistically significant model, the activity of new, unsynthesized compounds can be predicted, thereby streamlining the drug discovery process.

Reactivity, Reaction Mechanisms, and Mechanistic Insights

Detailed Mechanisms of Tetrazole Ring Formation

The synthesis of 5-substituted-1H-tetrazoles, the tautomeric precursor to the 2H-isomer, is most commonly achieved through the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. thieme-connect.comnih.gov This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, provides the most direct route to the tetrazole ring. nih.gov For the synthesis of 5-(naphthalen-1-ylmethyl)tetrazole, the precursor nitrile would be 2-(naphthalen-1-yl)acetonitrile.

There is ongoing discussion regarding the precise mechanism of this transformation when using azide salts. thieme-connect.com The reaction can proceed through several proposed pathways, primarily differing on whether the cycloaddition is a concerted or a stepwise process.

Concerted [3+2] Cycloaddition: This mechanism involves a pericyclic reaction where the azide (the 1,3-dipole) and the nitrile (the dipolarophile) react in a single, concerted step through a cyclic transition state. This pathway is generally favored for reactions involving organic azides. thieme-connect.com

Stepwise Anionic Addition: When using azide salts like sodium azide (NaN₃), the reaction may proceed through a stepwise mechanism. This involves the initial nucleophilic attack of the azide anion on the carbon atom of the nitrile. This forms a linear imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. thieme-connect.com

Nitrile Activation and Imidoyl Azide Formation: Density functional theory (DFT) calculations suggest another possible stepwise mechanism, particularly when a proton source is available (e.g., from using hydrazoic acid, HN₃, or an ammonium (B1175870) salt). This pathway involves a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. thieme-connect.com The activation barriers for this process have been found to correlate with the electron-withdrawing character of the substituent on the nitrile. thieme-connect.com

The choice of reactants and conditions, such as the azide source (e.g., NaN₃, HN₃, or trimethylsilyl (B98337) azide), solvent, and the presence of catalysts (e.g., zinc salts, copper salts), can influence which mechanism predominates. mdpi.com

Table 1: Proposed Mechanisms for Tetrazole Ring Formation
MechanismDescriptionKey IntermediatesTypical Conditions
Concerted [3+2] CycloadditionSingle-step reaction through a cyclic transition state.None (transition state only)Organic azides, activated nitriles
Stepwise Anionic AdditionNucleophilic attack of azide anion followed by cyclization.Imidoyl azide anionAzide salts (e.g., NaN₃) in nonprotic solvents
Nitrile Activation PathwayProtonation/activation of nitrile followed by azide attack and cyclization.Protonated nitrile, Imidoyl azideHydrazoic acid (HN₃) or azide salts with proton source

Rearrangement Pathways of Tetrazole Isomers

For 5-substituted tetrazoles like 5-(naphthalen-1-ylmethyl)tetrazole, the most significant rearrangement pathway is prototropic tautomerism. The compound can exist as two distinct tautomers: 5-(naphthalen-1-ylmethyl)-1H-tetrazole and 5-(naphthalen-1-ylmethyl)-2H-tetrazole. nih.gov

The equilibrium between these two forms is a dynamic process. In solution, the 1H-tautomer is often the predominant form, while in the gas phase, the 2H-tautomer is generally more stable. nih.gov The specific ratio of tautomers can be influenced by factors such as the nature of the substituent, the solvent polarity, temperature, and the physical state (solid vs. solution).

Another class of rearrangements, known as Huisgen rearrangements or fragmentations, can occur under specific conditions. For instance, the acylation of 5-substituted-1H-tetrazoles can lead to ring-opening and rearrangement. This process typically involves acylation at the N-2 position, followed by cleavage of the N1-N2 bond and loss of molecular nitrogen to form a nitrilimine intermediate. This intermediate can then be trapped or undergo further reactions, such as cyclization to form 1,3,4-oxadiazoles.

Photochemical and Thermal Reactivity of Tetrazole Systems

The tetrazole ring is a high-energy moiety, making its derivatives susceptible to both photochemical and thermal degradation.

Photochemical Reactivity: The photochemistry of tetrazoles is a rich and complex field. mdpi.com Upon UV irradiation, diaryl- and other substituted tetrazoles typically undergo cleavage of the heterocyclic ring with the extrusion of molecular nitrogen (N₂). mdpi.comresearchgate.net This process generates a highly reactive 1,3-dipolar intermediate known as a nitrile imine. mdpi.comrsc.org For this compound, this would lead to the formation of a naphthalene-substituted nitrile imine.

The photochemically generated nitrile imine is a transient species that can undergo various subsequent reactions, including:

1,3-Dipolar Cycloaddition: In the presence of a suitable dipolarophile, such as an alkene, the nitrile imine can undergo a [3+2] cycloaddition to form pyrazoline derivatives. rsc.org

Nucleophilic Addition: The nitrile imine can be trapped by nucleophiles present in the reaction medium. rsc.org

Rearrangement: In the absence of trapping agents, the intermediate may undergo various rearrangements.

The presence of the naphthalene (B1677914) chromophore in this compound is significant, as highly conjugated naphthalene-based tetrazoles are known to possess strong two-photon absorption properties, making them potentially useful in photoligation applications. rsc.org

Thermal Reactivity: Tetrazole derivatives are relatively stable but will decompose at elevated temperatures. The thermal decomposition of tetrazoles can proceed through different pathways, often beginning with the fragmentation of the tetrazole ring. maxapress.comenergetic-materials.org.cn Two primary routes for the initial fragmentation have been identified:

Elimination of Molecular Nitrogen: Similar to the photochemical pathway, thermal decomposition can lead to the extrusion of N₂, often resulting in the formation of nitrenes or other reactive nitrogen-containing species. researchgate.net

Elimination of Hydrazoic Acid: An alternative pathway involves the elimination of hydrazoic acid (HN₃). energetic-materials.org.cn

The specific decomposition pathway and the resulting products are highly dependent on the substituents on the tetrazole ring and the reaction conditions (e.g., temperature, pressure, condensed vs. gas phase). maxapress.comresearchgate.net The decomposition process can be exothermic and may exhibit autocatalytic behavior. energetic-materials.org.cn

Decomposition Studies and Identification of Reactive Intermediates

Nitrilimines: As discussed, nitrilimines are the key reactive intermediates in the photochemical decomposition of 2,5-disubstituted tetrazoles. mdpi.comresearchgate.net Their existence is typically confirmed by trapping experiments with dipolarophiles.

Imidoyl Nitrenes: In some thermal decomposition pathways, particularly for 1-substituted tetrazoles, the elimination of N₂ can generate imidoyl nitrenes. These intermediates can undergo intramolecular cyclization or other rearrangements. researchgate.net

Azide Intermediates: Ring-opening reactions, especially during thermal decomposition, can yield transient azide intermediates before the eventual loss of N₂. researchgate.net

Gaseous Products: The final, stable products of extensive thermal decomposition often include a mixture of gases. Common products identified in studies of various tetrazole derivatives include molecular nitrogen (N₂), hydrazoic acid (HN₃), hydrogen cyanide (HCN), and cyanamide. mdpi.comenergetic-materials.org.cnresearchgate.net The specific composition depends heavily on the starting material and decomposition conditions.

Table 2: Common Intermediates and Products in Tetrazole Decomposition
Decomposition TypeKey Reactive IntermediatesCommon Stable Products
PhotochemicalNitrilimine, CarbodiimideN₂, Cycloadducts (e.g., Pyrazolines), Cyanamide
ThermalImidoyl Nitrenes, Imidoyl AzidesN₂, Hydrazoic Acid (HN₃), Hydrogen Cyanide (HCN)

Future Research Directions and Translational Potential in Basic Sciences

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methodologies for tetrazole compounds often rely on multi-step procedures and the use of potentially hazardous reagents. nih.gov A primary area for future research will be the development of novel, sustainable synthetic routes to produce 5-(naphthalen-1-ylmethyl)-2H-tetrazole. Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions like microwave irradiation, will be central to this effort. thieme-connect.com

Key research objectives in this area include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. beilstein-journals.org

Catalyst Development: The exploration of novel catalysts, including metal-organic frameworks and nanocatalysts, could lead to milder reaction conditions and higher yields. researchgate.net

Alternative Starting Materials: Investigating alternative, renewable starting materials to replace petroleum-derived precursors would enhance the sustainability of the synthesis.

A comparative analysis of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Approach Potential Advantages Key Research Challenges
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields, enhanced reaction control. thieme-connect.com Scale-up feasibility, solvent choice for optimal microwave absorption.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, generation of molecular diversity. nih.govbeilstein-journals.org Identification of suitable reaction partners and conditions for the specific target molecule.
Flow Chemistry Precise control over reaction parameters, improved safety, potential for automation and high-throughput synthesis. Initial setup costs, potential for clogging with solid reagents or products.

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzyme stability and availability, substrate scope limitations. |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the electronic structure, reactivity, and potential biological activity of this compound and its analogues. nih.gov

Future computational studies should focus on:

Tautomeric and Conformational Analysis: Investigating the relative stabilities of the 1H- and 2H-tetrazole tautomers and the conformational landscape of the naphthalen-1-ylmethyl substituent. nih.gov

Reactivity Prediction: Calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) to predict sites of electrophilic and nucleophilic attack, guiding synthetic modifications.

Virtual Screening: Employing molecular docking simulations to screen virtual libraries of this compound derivatives against various biological targets, such as enzymes and receptors, to identify promising candidates for further experimental evaluation. nih.gov

Exploration of New Mechanistic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. While the [2+3] cycloaddition of nitriles with azides is a common route to tetrazoles, the specific mechanistic details can vary depending on the reaction conditions and substrates. nih.gov

Future research in this area will involve:

Kinetic Studies: Performing kinetic experiments to determine reaction orders, activation energies, and the influence of catalysts on the reaction rate.

Isotopic Labeling: Using isotopically labeled reagents to trace the pathways of atoms during the reaction.

In Situ Spectroscopic Analysis: Employing techniques such as in situ IR and NMR spectroscopy to identify and characterize reaction intermediates.

A deeper mechanistic understanding will enable more precise control over the regioselectivity of the synthesis, favoring the formation of the desired 2,5-disubstituted tetrazole isomer.

Integration into Complex Molecular Architectures for Diverse Applications

The this compound moiety can serve as a valuable building block for the construction of more complex molecules with diverse applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org The naphthalene (B1677914) group provides a large, aromatic surface area that can participate in π-π stacking interactions, while the tetrazole ring can act as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. researchgate.net

A notable example of its integration is in the synthesis of naphthalen-1-yl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate , a derivative of the antihypertensive drug valsartan (B143634). nih.gov This demonstrates the potential of incorporating the this compound scaffold into known drug structures to potentially enhance their biological activity.

Future work in this area could explore:

Synthesis of Novel Ligands: Using the compound as a scaffold to create new ligands for metal-organic frameworks (MOFs) or coordination polymers.

Development of Bioactive Conjugates: Linking the molecule to other pharmacophores to create hybrid drugs with dual or synergistic activities.

Polymer Chemistry: Incorporating the tetrazole derivative into polymer backbones to modify their physical and chemical properties.

Uncovering Underexplored Biological Targets and Mechanisms In Vitro

While the biological activity of this compound itself has not been extensively reported, the broader class of tetrazole derivatives exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com A significant area for future research is the systematic in vitro evaluation of this compound and its derivatives against a panel of biological targets.

A derivative of valsartan incorporating a naphthalen-1-yl group attached to a tetrazole-containing structure has been evaluated for its antihypertensive and urease inhibitory activities. nih.gov The results indicated that this complex molecule showed significant blood pressure-lowering effects and moderate urease inhibition. nih.gov

Table 2: In Vitro Biological Evaluation of a Naphthalene-Containing Tetrazole Derivative

Biological Target Assay Finding Reference
Angiotensin II Receptor In vivo antihypertensive assay in rats Significant reduction in blood pressure. nih.gov

Future in vitro studies on this compound and its simpler derivatives should include:

Enzyme Inhibition Assays: Screening against a broad range of enzymes, such as kinases, proteases, and oxidoreductases, to identify potential new drug targets.

Cell-Based Assays: Evaluating the cytotoxic effects on various cancer cell lines and the antimicrobial activity against a spectrum of pathogenic bacteria and fungi. mdpi.comchemistryjournals.net

Receptor Binding Assays: Investigating the affinity of the compound for various G-protein coupled receptors (GPCRs) and ion channels.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in the basic sciences and beyond.

Q & A

Q. Key Table: Comparison of Catalysts

CatalystSolventTemp (°C)Yield (%)Reference
ZnBr₂DMF12078
Nano-TiCl₄·SiO₂DMSO10092
Continuous flowEtOH/H₂O8089

Advanced Question: How to resolve contradictions in thermal stability data for tetrazole derivatives during material characterization?

Answer:
Discrepancies in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) often arise from:

Crystallinity variations : Polymorphic forms (e.g., monoclinic vs. orthorhombic) affect decomposition pathways. Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to confirm lattice parameters .

Impurity profiles : Trace solvents (e.g., DMF residues) lower observed stability. Validate purity via HPLC-NMR .

Method calibration : Standardize heating rates (e.g., 10°C/min) and compare with reference compounds like 5-(fluorodinitromethyl)-2H-tetrazole (decomposition onset: 180°C) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthalene CH₂ integration at δ 4.5–5.0 ppm).
  • IR spectroscopy : Detect tetrazole ring vibrations (N–H stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0974 for C₁₁H₁₀N₄) .

Advanced Question: How to design experiments to assess bioactivity while mitigating off-target effects in enzyme inhibition studies?

Answer:
For studies targeting enzymes like SIRT2 or hMGL:

Docking simulations : Use AutoDock Vina to model interactions between the naphthalene moiety and hydrophobic enzyme pockets .

Selectivity assays : Compare IC₅₀ values against structurally similar enzymes (e.g., SIRT1 vs. SIRT2) using fluorogenic substrates .

Negative controls : Include analogs lacking the tetrazole ring (e.g., naphthalen-1-ylmethyl imidazole) to isolate pharmacophore contributions .

Q. Key Table: Example IC₅₀ Data

CompoundSIRT2 IC₅₀ (µM)hMGL IC₅₀ (µM)Reference
This compound0.4512.3
Control (no tetrazole)>100>100

Advanced Question: What methodologies address low yields in catalytic asymmetric synthesis of tetrazole derivatives?

Answer:
Chiral induction challenges arise from poor stereochemical control during cycloaddition. Solutions include:

Organocatalysts : (S)-5-Pyrrolidin-2-yl-1H-tetrazole achieves enantiomeric excess (ee) >90% via hydrogen-bonding transition states .

Metal-ligand systems : Cu(I)/BOX complexes improve regioselectivity in 1,5-disubstituted tetrazoles .

In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics .

Basic Question: How to interpret crystallographic data for structural validation?

Answer:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for SCXRD.

Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å) .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular rigidity .

Advanced Question: What strategies improve stability in high-energy tetrazole-based materials?

Answer:
For compounds like 5-(fluorodinitromethyl)-2H-tetrazole:

Salt formation : Ammonium or silver tetrazolates reduce sensitivity (impact sensitivity >10 J vs. 0.5 J for trinitromethyl analogs) .

Oxygen balance optimization : Introduce fluorodinitromethyl groups (OB = 29.4%) to enhance combustion efficiency .

Encapsulation : Embed in polymeric matrices (e.g., nitrocellulose) to mitigate friction sensitivity .

Basic Question: What safety protocols are essential when handling tetrazole derivatives?

Answer:

  • Personal protective equipment (PPE) : Kevlar gloves, face shields, and blast barriers for energetic materials .
  • Ventilation : Use fume hoods with HEPA filters to avoid azide inhalation .
  • Storage : Keep below 25°C in amber glass to prevent photolytic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.